molecular formula C4H7FO2 B1200532 2-Fluoroethyl acetate CAS No. 462-26-0

2-Fluoroethyl acetate

Cat. No.: B1200532
CAS No.: 462-26-0
M. Wt: 106.1 g/mol
InChI Key: PVDYNYCZGYOXAF-UHFFFAOYSA-N
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Description

2-Fluoroethyl acetate is an organic compound with the chemical formula C4H7FO2 . It is a colorless liquid with a distinct fruity odor. This compound is known for its solubility in water and various organic solvents, making it a versatile chemical in both laboratory and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroethyl acetate can be synthesized through the reaction of 2-fluoro-1-ethanol with acetic anhydride . The reaction typically proceeds under mild conditions, producing this compound and acetic acid as a byproduct .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the same basic reaction but is scaled up to accommodate larger quantities. The process is optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as halides or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Mechanism of Action

The mechanism of action of 2-fluoroethyl acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a fluorine atom and an ester functional group, providing distinct reactivity and solubility properties. This makes it particularly useful in specialized applications such as PET imaging and lithium battery technology .

Properties

IUPAC Name

2-fluoroethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-4(6)7-3-2-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDYNYCZGYOXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196759
Record name beta-Fluoroethylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-26-0
Record name Ethanol, 2-fluoro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Fluoroethylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Fluoroethylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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